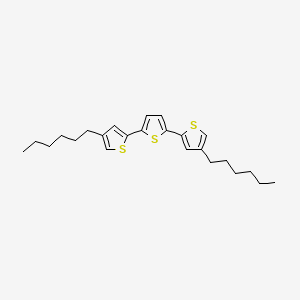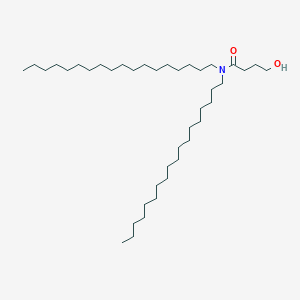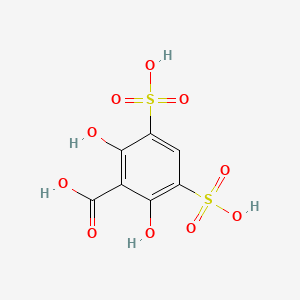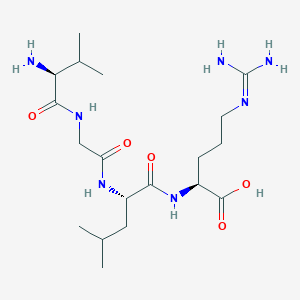![molecular formula C15H22O5 B12575166 Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester (9CI) (4’aR, 5’R, 8’aR) is a complex organic compound characterized by its spiro structure, which involves a 1,3-dioxolane ring fused to a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the spiro structure through a cyclization reaction. Key reagents and catalysts are used to facilitate the formation of the 1,3-dioxolane ring and its subsequent fusion to the naphthalene core. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening are employed to streamline the production and ensure consistency in quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the spiro structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学的研究の応用
Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The spiro structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity in various applications.
類似化合物との比較
Similar Compounds
- Spiro[1,3-dioxolane-2,2’(1’H)-pentalene]-4’-carboxylic acid, hexahydro-5’-hydroxy-, ethyl ester
- Spiro[1,3-dioxolane-2,5’- (4’,4’,8’,8’-tetramethyl-hexahydro-3’,9’-methanonaphthalene)]
Uniqueness
Compared to similar compounds, Spiro[1,3-dioxolane-2,1’(2’H)-naphthalene]-5’-carboxylic acid, 3’,4’,6’,7’,8’,8’a-hexahydro-8’a-methyl-6’-oxo-, methyl ester stands out due to its specific spiro configuration and the presence of multiple functional groups. These features contribute to its unique chemical reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C15H22O5 |
|---|---|
分子量 |
282.33 g/mol |
IUPAC名 |
methyl (1'R,4'aR,8'aR)-4'a-methyl-2'-oxospiro[1,3-dioxolane-2,5'-3,4,6,7,8,8a-hexahydro-1H-naphthalene]-1'-carboxylate |
InChI |
InChI=1S/C15H22O5/c1-14-7-5-11(16)12(13(17)18-2)10(14)4-3-6-15(14)19-8-9-20-15/h10,12H,3-9H2,1-2H3/t10-,12-,14-/m1/s1 |
InChIキー |
KBPIQZZVOJDKAJ-MPKXVKKWSA-N |
異性体SMILES |
C[C@@]12CCC(=O)[C@@H]([C@H]1CCCC23OCCO3)C(=O)OC |
正規SMILES |
CC12CCC(=O)C(C1CCCC23OCCO3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


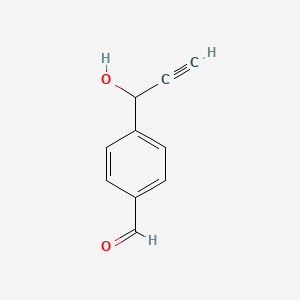

![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
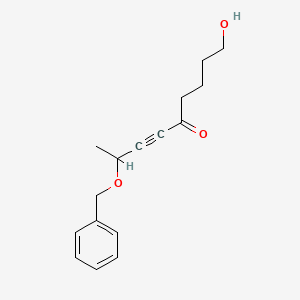
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)
